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molecular formula C14H8BrCl2NO B8393448 4H-Pyrano(2,3-b)pyridine, 6-bromo-2-(3,4-dichlorophenyl)- CAS No. 102830-84-2

4H-Pyrano(2,3-b)pyridine, 6-bromo-2-(3,4-dichlorophenyl)-

Cat. No. B8393448
M. Wt: 357.0 g/mol
InChI Key: OMYVDEJYAGHYAZ-UHFFFAOYSA-N
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Patent
US04588733

Procedure details

To a solution of 2.9 g of 6-bromo-2-(3,4-dichlorophenyl)-2H-pyrano[2,3-b]pyridine in 40 ml of tetrahydrofuran was added 0.5 ml of 1,8-diazabicyclo[5.4.0]undec-7-ene. After 1 hour at 25° C., the reaction mixture was partitioned between ethyl acetate and aqueous saturated ammonium chloride solution. The ethyl acetate layer was dried over magnesium sulfate and the solvent was evaporated to leave a solid residue. This was recrystallized from ethanol to give 6-bromo-2-(3,4-dichlorophenyl)-4H-pyrano[2,3-b]pyridine melting at about 138°-139.5° C.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[CH:11]=[CH:10][CH:9]([C:12]3[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([Cl:19])[CH:13]=3)[O:8][C:5]2=[N:6][CH:7]=1.N12CCCN=C1CCCCC2>O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]2[CH2:11][CH:10]=[C:9]([C:12]3[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([Cl:19])[CH:13]=3)[O:8][C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
BrC=1C=C2C(=NC1)OC(C=C2)C2=CC(=C(C=C2)Cl)Cl
Name
Quantity
0.5 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between ethyl acetate and aqueous saturated ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to leave a solid residue
CUSTOM
Type
CUSTOM
Details
This was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)OC(=CC2)C2=CC(=C(C=C2)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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